molecular formula C17H15FN4O2 B2688767 2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108328-63-6

2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2688767
CAS No.: 2108328-63-6
M. Wt: 326.331
InChI Key: NSNBHIZPGLUOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical derivative based on the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, a structure of high interest in medicinal chemistry for its potential to modulate biologically relevant targets. This core structure has been identified as a key pharmacophore in the development of novel therapeutics, particularly in the central nervous system and antiviral fields. In neuroscience research, derivatives of this scaffold have been designed and optimized as potent and selective allosteric modulators for metabotropic glutamate receptors (mGluRs). Specifically, analogues have been reported to act as negative allosteric modulators (NAMs) of mGluR2, showing promising in vivo activity in rodent models of cognition . Other research on this chemotype has also explored its application as positive allosteric modulators (PAMs) of mGluR5 for investigating schizophrenia, though this is associated with challenges in target-related toxicities . In infectious disease research, the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one structure has been identified as a cyclic prodrug for acyclic β-amidomethyl vinyl sulfone cysteine protease inhibitors. These inhibitors target the nsP2 protease of alphaviruses, such as the Chikungunya virus, and the cyclic form offers improved plasma exposure and pharmacokinetic properties, serving as a potential strategy to deliver the active antiviral agent . The specific substitution pattern on your compound of interest, featuring a 4-fluorophenyl group and a furylmethylamino moiety, suggests it is a candidate for similar exploratory studies in these or other therapeutic areas. This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, referring to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(4-fluorophenyl)-7-(furan-2-ylmethylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-12-5-3-11(4-6-12)14-8-15-17(23)20-10-16(22(15)21-14)19-9-13-2-1-7-24-13/h1-8,16,19H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNBHIZPGLUOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H15_{15}FN4_{4}O
  • Molecular Weight : 284.31 g/mol
  • IUPAC Name : this compound

This compound features a fluorinated phenyl group and a furylmethyl amino moiety, contributing to its unique pharmacological profile.

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance:

  • In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. A study showed that a related compound reduced cell viability in HeLa cells by approximately 75% at a concentration of 20 μg/mL .
  • In vivo assessments using sarcoma 180 tumor models indicated that encapsulated formulations of similar compounds achieved tumor inhibition rates of up to 66%, outperforming traditional chemotherapeutics like 5-fluorouracil .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • GABA-A Receptor Modulation : Compounds within this class have been shown to act as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation can influence neurotransmission and has implications for treating neurological disorders .
  • Cell Cycle Arrest : The antitumor effects are partly attributed to the ability of these compounds to induce cell cycle arrest in cancer cells, leading to apoptosis. This was evidenced by significant reductions in mitotic counts in treated animal models .
  • Metabolic Stability : The introduction of fluorine atoms has been linked to enhanced metabolic stability, which is crucial for maintaining therapeutic efficacy while minimizing toxicity. Studies have shown that fluorinated derivatives exhibit improved resistance to metabolic degradation compared to non-fluorinated counterparts .

Table 1: Summary of Biological Activities

StudyCompoundActivityModelResult
Similar DerivativeAntitumorHeLa Cells75% Viability Reduction at 20 μg/mL
Similar DerivativeAntitumorSarcoma 180 Model66% Tumor Inhibition
Related CompoundGABA-A ModulationIn vitro AssaysPAM Activity Confirmed

Recent Research Insights

  • A study highlighted the potential of This compound as a lead compound for developing new therapeutics targeting GABA-A receptors due to its favorable interaction profile and metabolic stability .
  • Another investigation focused on the encapsulation of similar compounds in liposomes to enhance their bioavailability and reduce systemic toxicity, showing promising results in preclinical models .

Comparison with Similar Compounds

Pharmacokinetic Considerations

  • Solubility : The furan ring in the target compound may enhance aqueous solubility compared to analogs with bulkier hydrophobic groups (e.g., benzyl in 3o) .
  • Prodrug Potential: Unlike compound 2, which cannot act as a prodrug due to its stability against GSH adduct formation, the target compound’s equilibrium with acyclic intermediates (if any) remains unexplored .

Research Findings and Limitations

  • Anticancer Activity : Compound 3o’s efficacy against A549 cells (IC₅₀ = 8.2 µM) highlights the importance of halogenated aryl groups, suggesting the target compound’s 4-fluorophenyl substituent may confer similar potency .
  • Synthetic Challenges: The automated synthesis of analogs like compound 34 () via Negishi coupling (38% yield) underscores the complexity of introducing C(sp³)-enriched substituents, a hurdle that may apply to the target compound’s furylmethylamino group .
  • Contradictory Evidence : Compound 2’s failure as a prodrug despite structural similarities to covalent protease inhibitors emphasizes the need for empirical validation of the target compound’s mechanism .

Q & A

Q. What advanced analytical techniques validate metabolic stability?

  • Answer :
  • Radiolabeling : Incorporate ¹⁴C at the furylmethyl group; track metabolites via scintillation counting .
  • Cryo-EM : Resolve metabolite-enzyme complexes to identify oxidation sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.